

# What is the clinical significance of elevated D-Lactic acid levels?

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An In-depth Technical Guide on the Clinical Significance of Elevated **D-Lactic Acid** Levels  
For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**D-lactic acid**, a stereoisomer of L-lactic acid, is not a significant product of normal human metabolism. Its accumulation in the bloodstream, leading to **D-lactic acidosis**, is a relatively rare but serious clinical condition characterized by high anion gap metabolic acidosis and distinct neurological symptoms. This guide provides a comprehensive overview of the pathophysiology, clinical presentation, diagnosis, and management of elevated **D-lactic acid** levels. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development by detailing the underlying mechanisms, providing quantitative data, outlining experimental protocols, and visualizing key pathways.

## Pathophysiology of D-Lactic Acidosis

Under normal physiological conditions, **D-lactic acid** is produced in minuscule amounts by the gut microbiome and is efficiently metabolized.<sup>[1]</sup> However, certain conditions can lead to its overproduction and subsequent accumulation.

The primary mechanism involves the excessive delivery of undigested carbohydrates to the colon.<sup>[2]</sup> In individuals with altered gut anatomy, such as in short bowel syndrome (SBS), or with intestinal dysmotility, carbohydrates are malabsorbed in the small intestine and become a

substrate for fermentation by colonic bacteria.[3][4] An overgrowth of specific bacterial species, particularly *Lactobacillus* and *Streptococcus bovis*, which produce D-lactate, leads to a significant increase in its production.[5][6] The acidic environment created by lactate production further favors the growth of these acid-resistant bacteria, perpetuating a vicious cycle.[5]

The human body has a limited capacity to metabolize **D-lactic acid**. Unlike L-lactate, which is readily metabolized by L-lactate dehydrogenase, D-lactate is metabolized much slower, primarily by a D- $\alpha$ -hydroxy acid dehydrogenase.[7][8] When production overwhelms the body's metabolic and excretory capacities, **D-lactic acid** accumulates in the blood, leading to acidosis.[8]

## Neurotoxicity

A hallmark of **D-lactic acidosis** is the development of neurological symptoms, including confusion, ataxia, slurred speech, and encephalopathy.[5][7] The exact mechanisms of **D-lactic acid**-induced neurotoxicity are not fully elucidated but are thought to be a direct effect of D-lactate on the central nervous system, independent of the accompanying acidosis.[9][10][11] It is hypothesized that **D-lactic acid** may cross the blood-brain barrier and interfere with neuronal function.[8][12]

## Clinical Presentation and Associated Conditions

The clinical presentation of **D-lactic acidosis** is dominated by neurological and metabolic disturbances.

### Neurological Manifestations

- Confusion and disorientation[5]
- Ataxia and gait disturbances[5]
- Slurred speech[5]
- Weakness and lethargy[13]
- Behavioral changes, such as irritability and aggression[14]
- In severe cases, stupor and coma[14]

## Metabolic Manifestations

- High anion gap metabolic acidosis[5]
- Symptoms related to acidosis, such as Kussmaul respirations (deep, labored breathing)

## Associated Conditions

- Short Bowel Syndrome (SBS): This is the most common cause of **D-lactic acidosis**. [2][3][4][15] Patients with a history of extensive small bowel resection are at high risk.
- Propylene Glycol Toxicity: Massive ingestion or prolonged intravenous administration of propylene glycol, a solvent found in some medications and foods, can be metabolized to **D-lactic acid**, leading to acidosis. [16][17][18][19][20]
- Diabetic Ketoacidosis (DKA): Elevated **D-lactic acid** levels can also be observed in DKA, although its contribution to the overall acidosis is generally less significant than that of ketoacids. [21][22][23][24][25] The production in DKA is thought to be from the metabolism of methylglyoxal. [22]
- Small Intestinal Bacterial Overgrowth (SIBO): Conditions that promote SIBO can also lead to **D-lactic acidosis**. [26]

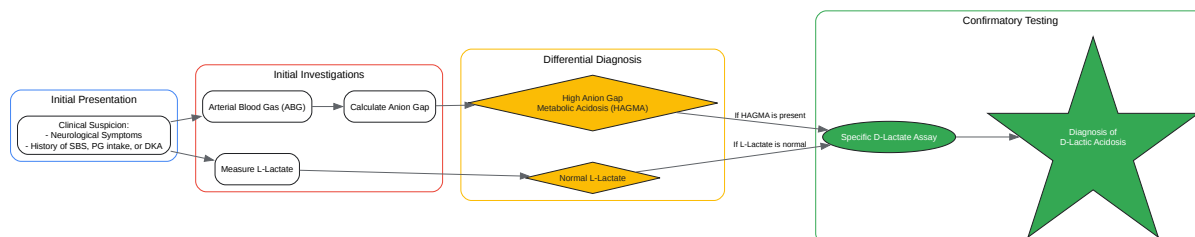
## Diagnosis

The diagnosis of **D-lactic acidosis** requires a high index of suspicion, especially in patients with risk factors and unexplained neurological symptoms accompanied by metabolic acidosis.

## Laboratory Findings

A key diagnostic feature is a high anion gap metabolic acidosis with a normal or near-normal L-lactate level, as standard lactate assays only measure the L-isomer. [5][8] Specific enzymatic or chromatographic assays are required to measure D-lactate concentrations.

## Diagnostic Workflow



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**Figure 1:** Diagnostic workflow for **D-lactic acidosis**.

## Quantitative Data

Parameter	Normal Range	Pathological Range in D-Lactic Acidosis	Reference(s)
Serum D-Lactate	0 - 0.25 mmol/L	> 3.0 mmol/L (typically much higher, can exceed 10 mmol/L)	[8][13][27]
Serum L-Lactate	0.5 - 2.2 mmol/L	Typically normal or slightly elevated	[5][27]
Anion Gap	8 - 16 mEq/L	Elevated, often > 20 mEq/L	[16][28]
Serum Bicarbonate	22 - 29 mEq/L	Decreased, often < 15 mEq/L	[28]
Arterial pH	7.35 - 7.45	Decreased, often < 7.25	[16]

## Experimental Protocols

### Measurement of D-Lactic Acid by Enzymatic Assay

This method is based on the specific oxidation of **D-lactic acid** to pyruvate by D-lactate dehydrogenase (D-LDH), with the concomitant reduction of NAD<sup>+</sup> to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.

Materials:

- Spectrophotometer capable of reading at 340 nm
- Cuvettes (1 cm path length)
- D-Lactate Dehydrogenase (D-LDH)
- Nicotinamide Adenine Dinucleotide (NAD<sup>+</sup>)
- Hydrazine buffer

- Glutamate-pyruvate transaminase (GPT)
- L-Glutamic acid
- Sample (e.g., deproteinized serum or plasma)
- **D-Lactic acid** standard solutions

#### Procedure:

- **Sample Preparation:** Deproteinize the sample by adding perchloric acid, followed by neutralization with potassium hydroxide. Centrifuge to remove the precipitate.
- **Reaction Mixture:** In a cuvette, combine the hydrazine buffer, NAD<sup>+</sup> solution, and the sample.
- **Blank Reading:** Measure the initial absorbance at 340 nm (A1).
- **Enzymatic Reaction:** Add D-LDH to the cuvette and mix. For samples containing pyruvate, also add GPT and L-glutamic acid to remove pyruvate interference.
- **Final Reading:** Incubate at a controlled temperature (e.g., 25°C) until the reaction is complete (absorbance is stable). Measure the final absorbance at 340 nm (A2).
- **Calculation:** The change in absorbance (A2 - A1) is proportional to the amount of **D-lactic acid** in the sample. Calculate the concentration using the molar extinction coefficient of NADH and the sample volume, or by comparison to a standard curve.[\[29\]](#)[\[30\]](#)

## Measurement of D- and L-Lactic Acid by HPLC-MS/MS

This method allows for the simultaneous, sensitive, and specific quantification of both D- and L-lactic acid enantiomers.

#### Materials:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS)

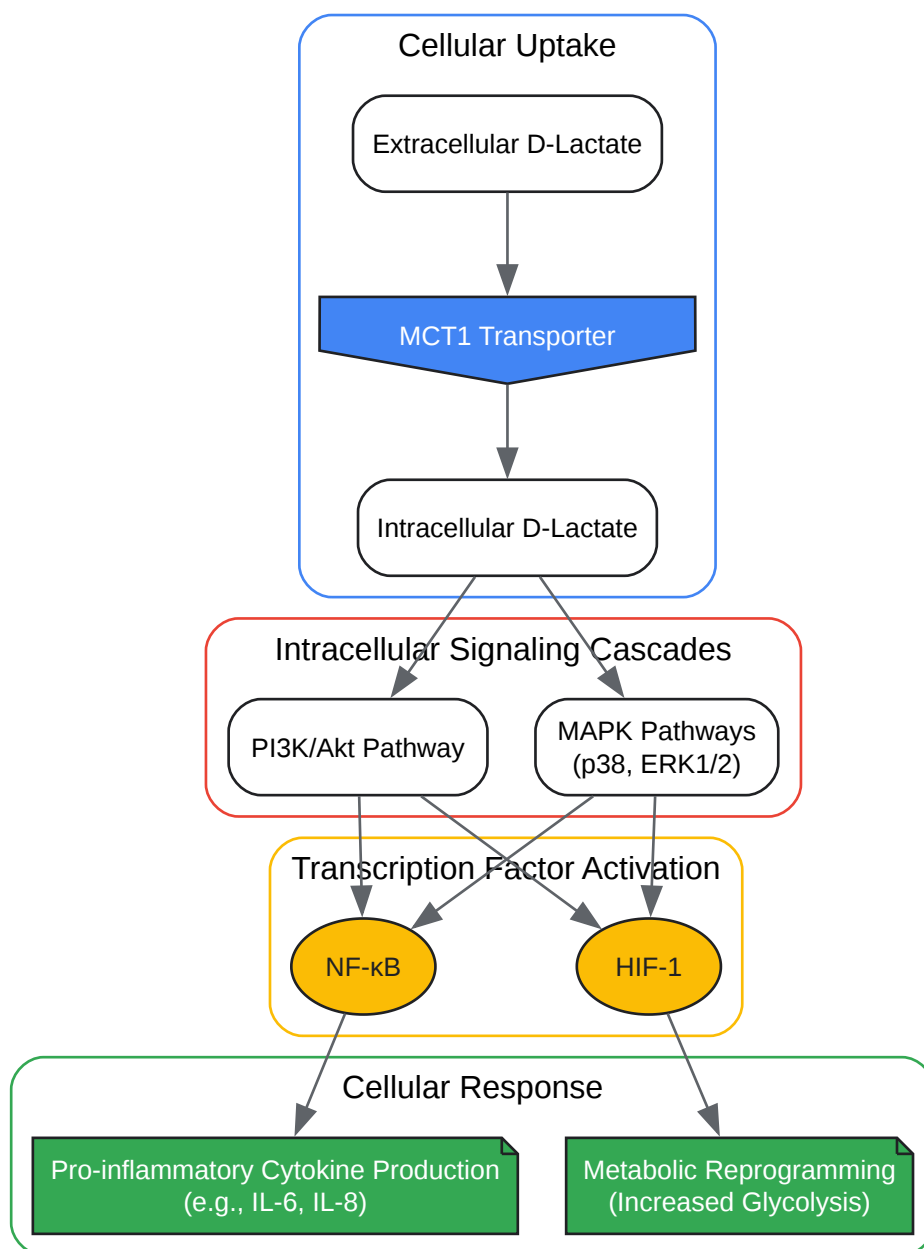
- Chiral chromatography column (e.g., Astec CHIROBIOTIC R)
- Mobile phase (e.g., acetonitrile/water with a modifier like formic acid)
- Sample (e.g., urine or plasma)
- Internal standards (isotopically labeled D- and L-lactic acid)

#### Procedure:

- **Sample Preparation:** Perform a solid-phase extraction or a simple protein precipitation to clean up the sample. Add internal standards.
- **Chromatographic Separation:** Inject the prepared sample onto the chiral HPLC column. The enantiomers will be separated based on their differential interaction with the chiral stationary phase.
- **Mass Spectrometric Detection:** The eluent from the HPLC is introduced into the MS/MS. The lactic acid molecules are ionized (e.g., by electrospray ionization), and specific parent-daughter ion transitions are monitored for both the analytes and the internal standards.
- **Quantification:** The concentration of each enantiomer is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.[\[31\]](#)  
[\[32\]](#)

## Signaling Pathways

Recent research has begun to elucidate the signaling pathways that may be activated by elevated **D-lactic acid** levels, particularly in the context of inflammation.



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**Figure 2:** D-Lactate induced inflammatory signaling pathways.

Elevated **D-lactic acid** has been shown to enter cells via monocarboxylate transporters (MCTs) and activate several intracellular signaling pathways, including the PI3K/Akt and MAPK pathways.[33][34] This can lead to the activation of transcription factors such as NF-κB and HIF-1, resulting in the production of pro-inflammatory cytokines and a shift towards glycolytic metabolism.[33][34]



## Management and Therapeutic Strategies

The management of **D-lactic acidosis** focuses on three main goals: correcting the acidosis, reducing the production of **D-lactic acid**, and treating the underlying cause.

- **Correction of Acidosis:** In cases of severe acidosis ( $\text{pH} < 7.1$ ), intravenous sodium bicarbonate may be administered cautiously.[7][35] Hemodialysis can be effective in rapidly correcting the acidosis and removing **D-lactic acid** from the blood.[16][18]
- **Reduction of D-Lactic Acid Production:**
  - **Dietary Modification:** Restricting the intake of carbohydrates, especially simple sugars, is a cornerstone of therapy as it reduces the substrate available for bacterial fermentation.[3][5][8]
  - **Antibiotic Therapy:** Oral antibiotics, such as metronidazole, neomycin, or vancomycin, can be used to reduce the population of D-lactate-producing bacteria in the gut.[3][8][26]
- **Treatment of the Underlying Cause:** Addressing the root cause, such as surgical correction of a blind loop in the intestine or managing SIBO, is crucial for long-term prevention.[5]

## Future Directions and Drug Development

The understanding of **D-lactic acidosis** has significantly advanced, yet several areas warrant further investigation. For drug development professionals, potential therapeutic targets include:

- **Inhibitors of D-lactate producing bacterial enzymes:** Developing drugs that specifically target the enzymes responsible for D-lactate production in gut bacteria could offer a more targeted approach than broad-spectrum antibiotics.
- **Modulators of gut microbiota:** Probiotics or prebiotics that favor the growth of non-D-lactate-producing bacteria could help restore a healthy gut microbiome.
- **Enhancers of D-lactic acid metabolism:** Investigating ways to enhance the activity of human D- $\alpha$ -hydroxy acid dehydrogenase could improve the clearance of **D-lactic acid**.
- **Neuroprotective agents:** For patients experiencing neurological symptoms, the development of agents that can mitigate the neurotoxic effects of **D-lactic acid** would be beneficial.

## Conclusion

Elevated **D-lactic acid** levels are a clinically significant finding that can lead to severe metabolic and neurological complications. A thorough understanding of its pathophysiology, prompt diagnosis through specific assays, and a multi-faceted management approach are essential for improving patient outcomes. For researchers and drug development professionals, the unique metabolic pathways and the direct neurotoxicity associated with **D-lactic acid** present opportunities for the development of novel diagnostic and therapeutic interventions.

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## References

- 1. D-Lactate: Implications for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Lactic Acidosis in Short Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. casereports.bmj.com [casereports.bmj.com]
- 4. Short bowel syndrome and d-lactic acidosis: A case report with supplemental home parenteral nutrition and teduglutide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. litfl.com [litfl.com]
- 6. Probiotics, D-Lactic acidosis, oxidative stress and strain specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactic Acidosis - Endocrine and Metabolic Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 8. D-Lactic Acidosis in Humans: Review of Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. D-Lactic acid-induced neurotoxicity in a calf model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] D-Lactic acid-induced neurotoxicity in a calf model. | Semantic Scholar [semanticscholar.org]
- 12. KoreaMed Synapse [synapse.koreamed.org]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 14. oley.org [oley.org]
- 15. D-Lactic Acidosis in Short Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Unusual D-lactic acid acidosis from propylene glycol metabolism in overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. experts.umn.edu [experts.umn.edu]
- 18. tandfonline.com [tandfonline.com]
- 19. Propylene glycol ingestion causes D-lactic acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HEALTH EFFECTS - Toxicological Profile for Propylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Prevalence and significance of lactic acidosis in diabetic ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lactic acidosis in diabetic ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
- 24. Increased serum D-lactate associated with diabetic ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bmj.com [bmj.com]
- 26. droracle.ai [droracle.ai]
- 27. Frontiers | In vitro evaluation of microbial D- and L-lactate production as biomarkers of infection [frontiersin.org]
- 28. Factors associated with D-lactic acidosis in pediatric intestinal failure: A case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. abo.com.pl [abo.com.pl]
- 30. D-/L-Lactic acid, UV method [nzytech.com]
- 31. Determination of L- and D-Lactic Acid Enantiomers by HPLC/MS/MS [sigmaaldrich.com]
- 32. labcluster.com [labcluster.com]
- 33. researchgate.net [researchgate.net]
- 34. mdpi.com [mdpi.com]
- 35. emedicine.medscape.com [emedicine.medscape.com]
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